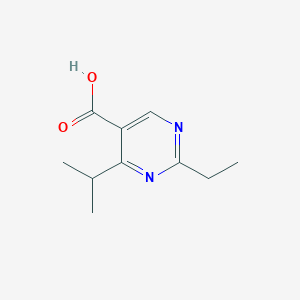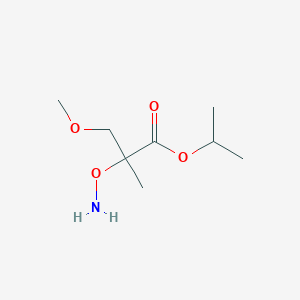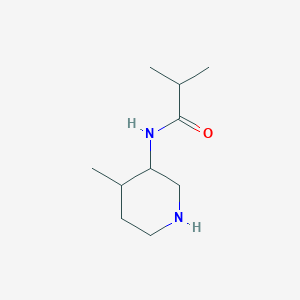
2-(Ethylamino)pyridine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)pyridine-4-carboximidamide is a chemical compound with the molecular formula C8H12N4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)pyridine-4-carboximidamide typically involves the reaction of pyridine derivatives with ethylamine. One common method includes the use of 4-cyanopyridine as a starting material, which undergoes a reaction with ethylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce ethylamine derivatives.
Scientific Research Applications
2-(Ethylamino)pyridine-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)pyridine-4-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)pyridine-4-carboximidamide
- 2-(Propylamino)pyridine-4-carboximidamide
- 2-(Butylamino)pyridine-4-carboximidamide
Uniqueness
2-(Ethylamino)pyridine-4-carboximidamide is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-(ethylamino)pyridine-4-carboximidamide |
InChI |
InChI=1S/C8H12N4/c1-2-11-7-5-6(8(9)10)3-4-12-7/h3-5H,2H2,1H3,(H3,9,10)(H,11,12) |
InChI Key |
YTFANZDHYZSGTM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3,4,5-Trifluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15261017.png)
![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B15261024.png)
![1-(3-Nitrophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15261034.png)



![[1,2,4]Triazolo[1,5-a]pyrazine-8-carbonitrile](/img/structure/B15261069.png)

![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B15261082.png)


